![molecular formula C15H13F3O B14123520 Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)- CAS No. 398126-85-7](/img/structure/B14123520.png)
Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)- is an organic compound that features a benzene ring substituted with a methoxyphenylmethyl group and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)- typically involves the reaction of 4-methoxybenzyl chloride with 4-trifluoromethylphenylboronic acid in the presence of a palladium catalyst. This reaction is a type of Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form methyl derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as nitric acid for nitration and halogens (e.g., chlorine, bromine) for halogenation are employed.
Major Products
The major products formed from these reactions include phenol derivatives, methyl derivatives, and various substituted benzene compounds.
科学的研究の応用
Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways and exert specific effects.
類似化合物との比較
Similar Compounds
Benzene, 1-methoxy-4-methyl-: Similar structure but lacks the trifluoromethyl group.
Benzene, 1-methyl-4-(methylsulfonyl)-: Contains a methylsulfonyl group instead of the trifluoromethyl group.
Benzene, 1,1’-oxybis[4-methyl-]: Features an oxybis linkage between two benzene rings.
Uniqueness
Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)- is unique due to the presence of both the methoxyphenylmethyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
398126-85-7 |
|---|---|
分子式 |
C15H13F3O |
分子量 |
266.26 g/mol |
IUPAC名 |
1-methoxy-4-[[4-(trifluoromethyl)phenyl]methyl]benzene |
InChI |
InChI=1S/C15H13F3O/c1-19-14-8-4-12(5-9-14)10-11-2-6-13(7-3-11)15(16,17)18/h2-9H,10H2,1H3 |
InChIキー |
YZWDXLYNDVQRLO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123449.png)
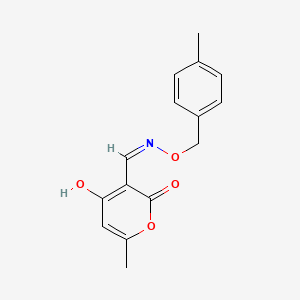
![9-(4-butoxyphenyl)-2-(4-chlorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14123460.png)
![Benzo[b]thiophene, 3-(1-naphthalenyl)-](/img/structure/B14123468.png)
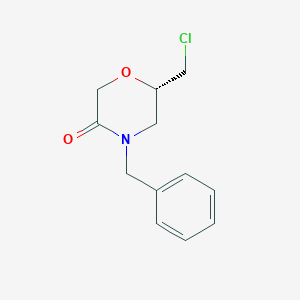
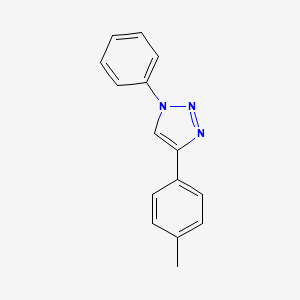
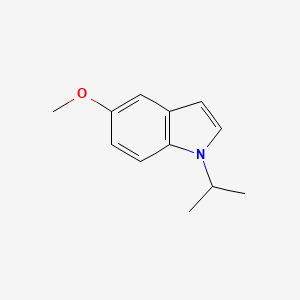
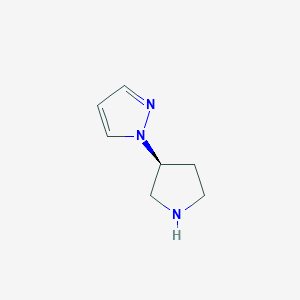
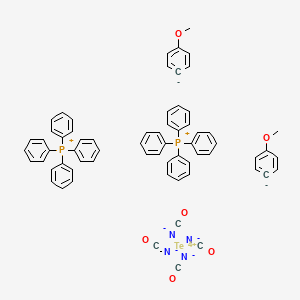
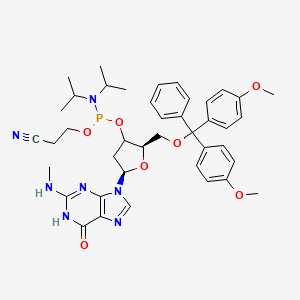
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(tetrahydro-2H-thiopyran-4-YL)alanine](/img/structure/B14123509.png)
![N-(Benzo[d][1,3]dioxol-5-yl)benzothioamide](/img/structure/B14123512.png)
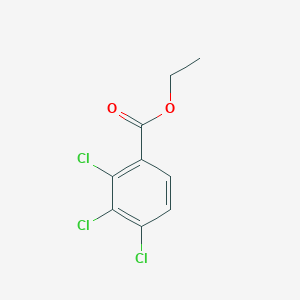
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14123528.png)
